4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound, followed by the introduction of the chloro(difluoro)methyl group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the chloro(difluoro)methyl group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide, leveraging its chemical reactivity to disrupt biological processes in pests or weeds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, its ability to form reactive intermediates allows it to interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-one
- 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-sulfonamide
Comparison: Compared to similar compounds, 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and other sulfur-containing derivatives, which can enhance the compound’s functionality in various applications.
Biological Activity
4-Amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol (CAS No. 869943-14-6) is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
- Molecular Formula : C₃H₃ClF₂N₄S
- Molecular Weight : 200.59 g/mol
- Purity : Typically ≥ 97%
- Melting Point : Not specified in literature but characterized as a solid compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiol group in the structure is known to participate in redox reactions, which may influence cellular signaling pathways and contribute to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds in the triazole family exhibit significant antimicrobial properties. A study focused on various derivatives of triazole-thiols demonstrated promising antibacterial and antifungal activities against several pathogens:
Pathogen | Activity (IC50) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 µg/mL | |
Escherichia coli | 15.0 µg/mL | |
Candida albicans | 10.0 µg/mL |
These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. One notable study evaluated its effects on human cancer cell lines:
Cell Line | Activity (IC50) | Mechanism |
---|---|---|
HCT-116 (Colon) | 6.2 µM | Induction of apoptosis |
T47D (Breast) | 27.3 µM | Cell cycle arrest |
The compound showed significant cytotoxicity against these cell lines, indicating its potential as a chemotherapeutic agent. The mechanism involves inducing apoptosis and disrupting cell cycle progression, which are critical for cancer treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the triazole ring and substituents can significantly impact biological activity. The presence of electron-withdrawing groups like chlorine and difluoromethyl enhances the potency against both microbial and cancerous cells.
Case Studies
- Antimicrobial Efficacy : In a series of experiments conducted on various bacterial strains, derivatives of triazole-thiols demonstrated superior efficacy compared to traditional antibiotics, suggesting their potential role in overcoming antibiotic resistance.
- Cancer Cell Studies : A detailed analysis on the effect of triazole derivatives on breast and colon cancer cells highlighted that compounds with specific substitutions exhibited enhanced apoptotic activity compared to standard chemotherapeutics like doxorubicin.
Properties
IUPAC Name |
4-amino-3-[chloro(difluoro)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2N4S/c4-3(5,6)1-8-9-2(11)10(1)7/h7H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHVAOYJHGAGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=S)N1N)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.